2-((3-Methylisoxazol-5-yl)amino)acetamide
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Overview
Description
2-((3-Methylisoxazol-5-yl)amino)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts significant biological activity, making it a valuable target for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylisoxazol-5-yl)amino)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride or acetyl chloride under mild conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the isoxazole ring attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylisoxazol-5-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((3-Methylisoxazol-5-yl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-((3-Methylisoxazol-5-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of 2-((3-Methylisoxazol-5-yl)amino)acetamide, known for its biological activity.
5-Amino-3-methylisoxazole: Another isomer with similar chemical properties but different reactivity patterns.
Isoxazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
This compound stands out due to its specific structure, which combines the isoxazole ring with an acetamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)amino]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-3-5(7)10/h2,8H,3H2,1H3,(H2,7,10) |
InChI Key |
CMVHVEFTUXIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NCC(=O)N |
Origin of Product |
United States |
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